N-[1-(hydroxymethyl)cyclopropyl]-N-methylisoquinoline-5-sulfonamide
Description
N-[1-(hydroxymethyl)cyclopropyl]-N-methylisoquinoline-5-sulfonamide is a complex organic compound that features a cyclopropyl group, a hydroxymethyl group, and an isoquinoline sulfonamide moiety
Properties
IUPAC Name |
N-[1-(hydroxymethyl)cyclopropyl]-N-methylisoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16(14(10-17)6-7-14)20(18,19)13-4-2-3-11-9-15-8-5-12(11)13/h2-5,8-9,17H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXHPJBZOBKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1(CC1)CO)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-N-methylisoquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst. The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for hydroxymethylation. The final sulfonamide formation is typically achieved through sulfonylation reactions using sulfonyl chlorides and amines under controlled conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-(hydroxymethyl)cyclopropyl]-N-methylisoquinoline-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)cyclopropyl]-N-methylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[1-(hydroxymethyl)cyclopropyl]-N-methylbenzamide
- N-[1-(hydroxymethyl)cyclopropyl]-N-methylpyridine-3-sulfonamide
Comparison: N-[1-(hydroxymethyl)cyclopropyl]-N-methylisoquinoline-5-sulfonamide is unique due to the presence of the isoquinoline moiety, which imparts distinct electronic and steric properties compared to benzamide or pyridine derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
